Indium(Iii) Phosphate

Vue d'ensemble

Description

Synthesis Analysis

Indium(III) phosphate can be synthesized through different methods, including solvothermal, hydrothermal, and high-temperature solid-state reactions. For example, [In4(4,4‘-bipy)3(HPO4)4(H2PO4)4]·4H2O, an indium phosphate, is prepared under solvothermal conditions and features a pillared layer structure with neutral sheets of indium phosphate linked through 4,4‘-bipyridine pillars (Lii & Huang, 1999). Another example includes hydrothermal synthesis leading to a metal-rich fluorinated indium phosphate with complex channel systems (Williams et al., 1998).

Molecular Structure Analysis

The molecular structures of indium(III) phosphate compounds exhibit diverse frameworks, including pillared layer structures, three-dimensional open frameworks, and layered structures. The structure is determined by factors such as synthesis method, temperature, and the presence of structure-directing agents. For instance, RbIn(OH)PO4 features spirals of corner-sharing InO6 octahedra (Lii, 1996).

Chemical Reactions and Properties

Indium(III) phosphate participates in various chemical reactions that alter its structure and properties. The incorporation of elements such as fluorine can significantly impact its framework and functionality, as seen in fluorinated indium phosphates which exhibit unique properties due to their high degree of fluorination (Du et al., 1997).

Physical Properties Analysis

The physical properties of indium(III) phosphate, such as crystal structure, phase transitions, and thermal stability, are crucial for its potential applications. The synthesis conditions, such as temperature and precursor materials, play a significant role in determining these properties. For example, the synthesis of K3In3P4O16 revealed a new structure in the alkali-metal indium phosphates system with unique optical properties (Yang et al., 2009).

Chemical Properties Analysis

Indium(III) phosphate's chemical properties, including reactivity, stability, and interaction with other substances, are influenced by its molecular structure. The presence of different functional groups and the structural framework impact its chemical behavior in reactions and applications. Studies such as the one by Li et al. (2006), which discusses the first 2-D fluorinated indium phosphate with double-sheet layers and 8-ring channels, contribute to understanding these properties (Li et al., 2006).

Applications De Recherche Scientifique

Fluorescent Detection :

- Indium(III) Phosphate-based fluorescent probes have been designed for highly sensitive ratiometric detection of Indium(III) in aqueous solutions. These probes can detect Indium(III) over a wide pH range and among other metal ions. This is vital due to indium's toxicity and widespread use in electronics like notebooks and mobile phones (Mehta et al., 2018).

Environmental Safety and Recovery :

- Multiwalled carbon nanotubes (MWCNT) exhibit high adsorption capacity for Indium(III), which is crucial for recovering this scarce metal from process wastes. Factors like pH and kinetics significantly affect the adsorption capacity, offering insights into effective recovery methods (Alguacil et al., 2016).

- Supercritical carbon dioxide extraction has been used as a pretreatment step for extracting Indium(III) ions from synthetic etching wastewater. This process is significant for its efficiency and environmental friendliness, considering the hazardous nature of indium compounds (Chou & Yang, 2008).

Analytical Chemistry :

- Gallium phosphate coprecipitates with Indium(III) have been used for quantitative analysis from water and seawater. This method is particularly useful for electrothermal atomization atomic absorption spectrometry, providing a sensitive technique for Indium(III) detection (Kagaya & Ueda, 1994).

- Sorption behavior studies of Indium(III) ions onto cation-exchange carboxylic resin have provided insights into recovery from industrial applications like LCDs and semiconductors. The studies explore kinetics, temperature effects, and isotherms, crucial for designing efficient recovery processes (Xiong et al., 2010).

Catalysis in Organic Synthesis :

- Indium-based catalysts have been investigated for their efficiency in organic synthetic transformations. The unique activity of indium, especially in water and aqueous media due to its high coordination number, has been noted as advantageous for various catalytic reactions (Chauhan & Frost, 2000).

Biosorption for Recovery :

- Microalgae have been identified as a sustainable adsorbent for Indium(III) recovery from liquid streams. With higher adsorption capacities than some chemically modified adsorbents, microalgae offer an eco-friendly alternative for recovering this critical raw material from secondary sources like industrial wastewater (Nicomel et al., 2020).

Separation and Analysis :

- Sequential multiple-target sensors have been developed for discrimination between In3+, Fe2+, and Fe3+. This is particularly important for monitoring In3+ and Fe3+ in biological environments due to indium's nonphysiological toxicity and its proposed link to Fe3+ homeostasis perturbation (Finelli et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

indium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXZVRRCKFUQKG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

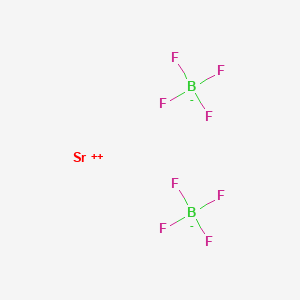

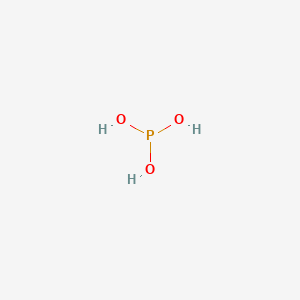

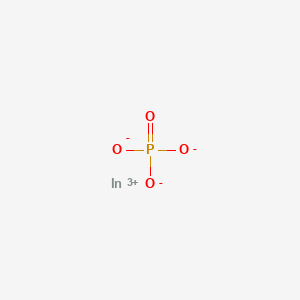

[O-]P(=O)([O-])[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InPO4, InO4P | |

| Record name | indium(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431179 | |

| Record name | Indium(Iii) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(Iii) Phosphate | |

CAS RN |

14693-82-4 | |

| Record name | Indium(Iii) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)